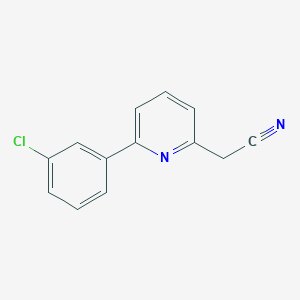

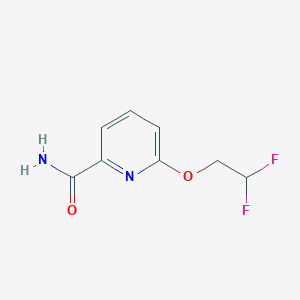

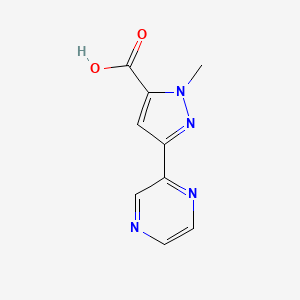

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, Moradi et al. demonstrated that sulfamic acid (SA) acts effectively to react ethylenediamine and β-nitrostyrene derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research has led to the synthesis and crystal structure characterization of novel coordination complexes using pyrazole-dicarboxylate acid derivatives, showcasing their potential in forming mononuclear chelate complexes with metal ions like Cu(II) and Co(II). These complexes were studied for their 2D hydrogen bonded networks, indicating their significance in coordination chemistry (Radi et al., 2015).

Molecular Structure and Computational Studies

- Theoretical and computational studies have been conducted on pyrazole derivatives to understand their molecular structure, properties, and reaction mechanisms. For instance, the synthesis and characterization of certain pyrazole derivatives have been complemented by density functional theory (DFT) calculations to predict their molecular structure and stability (Shen et al., 2012).

Antimicrobial and Antifungal Activities

- Several studies have focused on the synthesis of pyrazole derivatives to evaluate their antimicrobial and antifungal activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi, surpassing known fungicides in some cases. This indicates their potential in developing new antifungal agents (Du et al., 2015).

Antitumor Activities

- The cytotoxic activities of metal complexes formed with pyrazole derivatives have been examined, revealing their potential in targeting cancer cells. Synthesis and structural analysis of these complexes aim to identify pharmacophore sites for antitumor activity, demonstrating their relevance in medicinal chemistry and drug design (Budzisz et al., 2010).

Structural Analyses

- Detailed structural and spectral analyses have been conducted on pyrazole derivatives to understand their crystal structure and chemical properties. These studies provide insights into the molecular geometry, hydrogen bonding patterns, and electronic structures, which are crucial for designing molecules with desired chemical behaviors (Viveka et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

It is known that compounds with a similar pyrrolopyrazine structure can influence a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

Compounds with a similar pyrrolopyrazine structure have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Biochemische Analyse

Biochemical Properties

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor . This inhibition affects the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby impacting cell proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . This compound affects cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to altered gene expression and reduced cellular proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming a stable complex that prevents the phosphorylation of downstream targets necessary for cell cycle progression . This binding is facilitated by the compound’s pyrazole and pyrazine rings, which interact with key amino acid residues within the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and overall metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . These interactions can affect the compound’s accumulation in specific tissues and its overall distribution within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins involved in cell cycle regulation and DNA repair . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus.

Eigenschaften

IUPAC Name |

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-13-8(9(14)15)4-6(12-13)7-5-10-2-3-11-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNVDBJWACOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.